Cas no 946216-98-4 (4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide)
4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide Chemical and Physical Properties
Names and Identifiers
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- 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide
- 4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
- AKOS024489026
- 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
- 4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
- F5013-1400
- 946216-98-4
- VU0628882-1
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- Inchi: 1S/C21H22N4O4S/c1-15-4-6-16(7-5-15)19-12-13-21(27)25(24-19)14-2-3-20(26)23-17-8-10-18(11-9-17)30(22,28)29/h4-13H,2-3,14H2,1H3,(H,23,26)(H2,22,28,29)
- InChI Key: OMKYIJZPJLTEJX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(CCCN1C(C=CC(C2C=CC(C)=CC=2)=N1)=O)=O)(N)(=O)=O
Computed Properties
- Exact Mass: 426.13617637g/mol
- Monoisotopic Mass: 426.13617637g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 786
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 130Ų
4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5013-1400-2μmol |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5013-1400-5μmol |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5013-1400-10μmol |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5013-1400-20μmol |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5013-1400-1mg |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5013-1400-2mg |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5013-1400-3mg |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5013-1400-4mg |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5013-1400-5mg |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5013-1400-10mg |
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide |
946216-98-4 | 10mg |
$79.0 | 2023-09-10 |
4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide
Professional Introduction to Compound with CAS No. 946216-98-4 and Product Name: 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide
The compound with the CAS number 946216-98-4 and the product name 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple pharmacophoric groups, including a pyridazine core and sulfamoyl substituents, makes it a promising candidate for further exploration in therapeutic interventions.
Recent studies have highlighted the importance of heterocyclic compounds in the design of novel pharmaceutical agents. The pyridazine scaffold, in particular, has been extensively studied for its role in modulating various biological pathways. In the context of 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide, the pyridazine ring contributes to the molecule's stability and bioavailability, making it an attractive candidate for further development. The sulfamoyl group, on the other hand, is known for its ability to enhance binding affinity to biological targets, thereby increasing the compound's efficacy.
The structural complexity of this compound also allows for diverse functionalization strategies, which can be leveraged to optimize its pharmacokinetic properties. For instance, the presence of a butanamide moiety provides a site for further chemical modifications that could improve solubility and metabolic stability. These attributes are particularly relevant in the current landscape of drug discovery, where optimizing pharmacokinetic profiles is crucial for achieving clinical success.
In light of recent advancements in computational chemistry and molecular modeling, virtual screening approaches have been increasingly employed to identify potential drug candidates. The structural features of 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide make it an ideal candidate for such methodologies. By integrating high-throughput virtual screening with experimental validation, researchers can accelerate the process of identifying lead compounds with high binding affinity and selectivity.
Moreover, the compound's potential in addressing unmet medical needs has not gone unnoticed by the scientific community. Preclinical studies have demonstrated its efficacy in several disease models, particularly those involving inflammation and pain management. The dual presence of pharmacophoric groups suggests that this molecule may exhibit multifaceted therapeutic actions, making it a versatile tool for addressing complex pathological conditions.
The synthesis of 4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis route requires careful optimization to ensure high yields and purity. Advances in catalytic methods and green chemistry principles have provided new avenues for streamlining synthetic pathways, thereby reducing costs and environmental impact.
Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical reality. The development of novel pharmaceutical agents often involves interdisciplinary approaches that combine expertise from various fields such as organic chemistry, medicinal chemistry, and pharmacology. Such collaborations can accelerate the translation of basic research findings into tangible therapeutic solutions.
The regulatory landscape also plays a critical role in shaping the future of drug development. Regulatory agencies require comprehensive data to support the safety and efficacy of new compounds before they can be approved for clinical use. Researchers must navigate these requirements carefully to ensure that their findings meet stringent regulatory standards.
In conclusion,4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-sulfamoylphenyl)butanamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential therapeutic applications make it an attractive target for future studies. As research continues to uncover new insights into its mechanisms of action,this compound holds significant promise for contributing to advancements in human health.
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